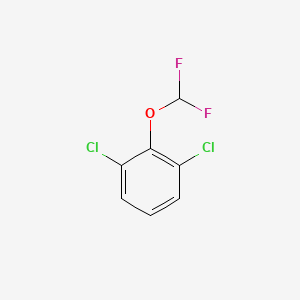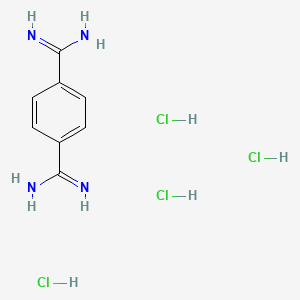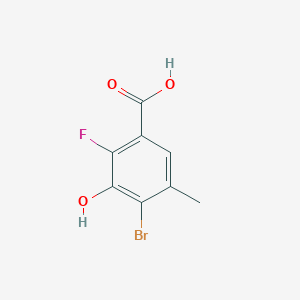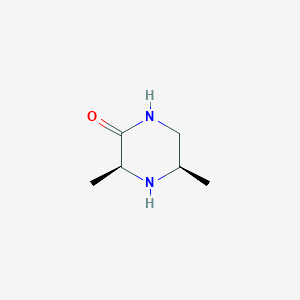![molecular formula C10H10BrN B14030709 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a bromopyridine ring. The BCP structure is known for its high strain and unique three-dimensional shape, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of nucleophilic radicals to [1.1.1]propellane, followed by borylation . Another approach involves the direct functionalization of the BCP core using photoredox transformations to forge C–C and C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on scalable and efficient synthetic routes. The use of transition-metal-free multi-component approaches and photoredox catalysis are promising methods for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyridine ring.
Radical Reactions: The BCP moiety can participate in radical reactions due to its high strain energy.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines and BCP derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in materials science for the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP moiety can enhance binding affinity and selectivity by fitting into specific binding pockets of target proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the BCP core and are used as bioisosteres in drug discovery.
Cubanes and Adamantanes: These compounds also feature highly strained, three-dimensional structures and are used for similar applications.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is unique due to its combination of the BCP moiety with a bromopyridine ring, offering a distinct set of chemical and physical properties.
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)-4-bromopyridine |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-12-9(3-8)10-4-7(5-10)6-10/h1-3,7H,4-6H2 |
Clé InChI |
HYFIAMRFPPSYFD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)C3=NC=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)



![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)








